4-(Trifluoromethyl)umbelliferyl phosphate disodium salt

Forensic Serology Acid Phosphatase Enzyme Phenotyping

Alkaline phosphatase assays using 4-MUP require alkaline stop buffers and UV excitation, causing autofluorescence interference. TFMUP (CAS 352525-17-8) eliminates these limitations. • pKa 7.26 enables fluorescence at physiological pH (6.5-7.5) without alkaline stop buffer • Red-shifted spectra (λex 410/λem 503 nm) minimize autofluorescence and enable green-channel detection on automated plate readers • Enhanced membrane retention for permanent, non-diffusing zymogram imaging in forensic EAP phenotyping Supplied as disodium salt for superior aqueous solubility. ≥90% purity (HPCE).

Molecular Formula C10H4F3Na2O6P
Molecular Weight 354.08 g/mol
CAS No. 352525-17-8
Cat. No. B1628373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)umbelliferyl phosphate disodium salt
CAS352525-17-8
Molecular FormulaC10H4F3Na2O6P
Molecular Weight354.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OP(=O)([O-])[O-])OC(=O)C=C2C(F)(F)F.[Na+].[Na+]
InChIInChI=1S/C10H6F3O6P.2Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;;/h1-4H,(H2,15,16,17);;/q;2*+1/p-2
InChIKeyMZCZARQEYVOTOS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt (CAS 352525-17-8) – Fluorogenic Alkaline Phosphatase Substrate for Quantitative Procurement


4-(Trifluoromethyl)umbelliferyl phosphate disodium salt (CAS 352525-17-8, also known as TFMUP) is a fluorogenic substrate designed for the detection and quantification of alkaline phosphatase activity . The compound consists of a 4‑trifluoromethyl‑7‑hydroxycoumarin (TFMU) fluorophore linked to a phosphate group; upon enzymatic cleavage, the highly fluorescent TFMU is released . The disodium salt form provides enhanced water solubility compared to the free acid, facilitating aqueous assay preparation . This substrate is used primarily in continuous enzyme assays, high‑throughput screening, and in vitro diagnostic research [1].

Why 4-(Trifluoromethyl)umbelliferyl Phosphate Disodium Salt Cannot Be Substituted by 4‑MUP or Other Generic Phosphatase Substrates


Substituting 4‑(trifluoromethyl)umbelliferyl phosphate disodium salt with the widely used 4‑methylumbelliferyl phosphate (4‑MUP) compromises assay performance in three critical dimensions: (i) the pKa of the liberated fluorophore (7.26 for TFMU vs. ~8 for 4‑MU) enables higher fluorescence intensity near physiological pH, reducing the need for alkaline stop buffers ; (ii) the longer‑wavelength spectral properties (λex 410 nm/λem 503 nm) minimize background autofluorescence and photobleaching compared to 4‑MUP (λex 360 nm/λem 440 nm) ; and (iii) the trifluoromethyl group confers enhanced membrane retention, enabling permanent zymogram imaging in forensic applications—a feature absent in 4‑MUP‑based protocols [1]. These quantitative differences directly impact assay sensitivity, reproducibility, and compatibility with automated fluorescence plate readers.

Quantitative Differentiation of 4-(Trifluoromethyl)umbelliferyl Phosphate Disodium Salt Against Comparator Substrates


Increased Conclusive Call Rate in Erythrocyte Acid Phosphatase Phenotyping vs. 4‑MUP

In a direct head‑to‑head comparison using isoelectric focusing zymograms, the 4‑trifluoromethylcoumarin phosphate (the free‑acid equivalent of the target compound) yielded a significantly higher proportion of conclusive phenotype determinations than 4‑methylumbelliferyl phosphate (4‑MUP) [1]. On known liquid blood samples, conclusive calls increased from 79.5% (4‑MUP) to 91.8% (trifluoromethyl substrate), representing a 12.3 percentage‑point improvement [1]. On questioned dried bloodstains, the improvement was even more pronounced: 54.1% (4‑MUP) versus 34.9% (trifluoromethyl substrate)—a 1.55‑fold increase in conclusive calls [1].

Forensic Serology Acid Phosphatase Enzyme Phenotyping

Lower Fluorophore pKa Enables Higher Fluorescence at Physiological pH vs. 4‑MU

The liberated fluorophore, 4‑trifluoromethylumbelliferone (TFMU), exhibits a pKa of 7.26 , which is approximately 0.7–0.8 units lower than the pKa of 4‑methylumbelliferone (4‑MU, pKa ~8.0) [1]. Because 7‑hydroxycoumarin derivatives are maximally fluorescent only when deprotonated, the lower pKa of TFMU results in a substantially higher fraction of fluorescent phenolate form at pH values commonly used for intracellular or near‑neutral assays (pH 6.5–7.5) .

Fluorescence Spectroscopy Enzyme Assays pH-Dependent Fluorescence

Red‑Shifted Excitation/Emission Spectra Reduce Autofluorescence Interference vs. 4‑MUP

Under alkaline phosphatase assay conditions (0.1 M Tris pH 9.0), 4‑(trifluoromethyl)umbelliferyl phosphate exhibits excitation and emission maxima at 410 nm and 503 nm, respectively . In contrast, 4‑methylumbelliferyl phosphate (4‑MUP) typically displays excitation/emission maxima at approximately 360 nm and 440 nm [1]. The 50 nm red shift in excitation and 63 nm red shift in emission position the signal in a spectral region with significantly lower background from common biological fluorophores (e.g., NADH, tryptophan) and reduce overlap with compound library autofluorescence in high‑throughput screening [2].

Fluorescence Detection High-Throughput Screening Spectral Unmixing

Enhanced Membrane Retention for Permanent Zymogram Imaging vs. 4‑MUP

The trifluoromethyl group on the substrate interacts with hydrophobic regions of cellulose diacetate membranes, impeding diffusion of the fluorescent product and yielding a permanent zymogram [1]. This property is absent in 4‑MUP‑based assays, where the more hydrophilic 4‑MU product diffuses rapidly, causing band smearing and requiring immediate photographic documentation [2]. In forensic serology applications, this retention enabled unambiguous band pattern interpretation without time‑sensitive imaging constraints [1].

Forensic Science Isoelectric Focusing Zymography

Optimal Application Scenarios for 4-(Trifluoromethyl)umbelliferyl Phosphate Disodium Salt Based on Quantitative Differentiation


Forensic Serology: Erythrocyte Acid Phosphatase Phenotyping

The substrate's ability to produce non‑diffusing, permanent zymograms [1] and its 12.3–19.2 percentage‑point higher conclusive call rate versus 4‑MUP [2] make it the preferred choice for erythrocyte acid phosphatase (EAP) phenotyping in forensic casework. The trifluoromethyl group's interaction with cellulose diacetate membranes eliminates band diffusion, allowing retrospective analysis and peer review of zymogram patterns [1]. The improved conclusive call rate reduces the need for repeat testing, conserving valuable evidentiary samples and accelerating case processing [2].

Near‑Neutral pH Alkaline Phosphatase Assays and High‑Throughput Screening

With a fluorophore pKa of 7.26 , TFMUP enables sensitive alkaline phosphatase detection at pH values closer to physiological conditions (pH 6.5–7.5) without requiring an alkaline stop buffer to maximize fluorescence [3]. This is particularly advantageous for continuous assays monitoring live‑cell phosphatase activity, intracellular enzyme measurements, and high‑throughput screening of compound libraries where pH shifts can artifactually modulate target activity .

Multiplexed Fluorescence Assays Requiring Green‑Channel Detection

The red‑shifted spectral properties (λex 410 nm/λem 503 nm) position the TFMU signal in the green fluorescence channel commonly available on automated plate readers, while avoiding the UV‑excitation required for 4‑MUP (λex ~360 nm) [4]. This spectral separation reduces overlap with common fluorophores (e.g., Hoechst 33342, DAPI) and compound library autofluorescence, enabling cleaner multiplexed assays and more reliable hit identification in drug discovery campaigns [5].

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